

# An In-depth Technical Guide to Claziprotamidum: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Claziprotamidum |           |
| Cat. No.:            | B15612807       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Claziprotamidum**, also known as BBP-671, is an investigational small molecule that has been evaluated for the treatment of rare metabolic disorders. It functions as a positive allosteric modulator of pantothenate kinases, key enzymes in the coenzyme A (CoA) biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Claziprotamidum**, intended to serve as a resource for researchers and professionals in the field of drug development.

### **Chemical Structure and Identification**

**Claziprotamidum** is a synthetic compound belonging to the class of pyridazine derivatives. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.



| Identifier        | Value                                                                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone[1]                                                        |
| Molecular Formula | C19H20ClFN4O[1]                                                                                                                                 |
| SMILES            | C1CC1C2=C(C=C(C=C2)CC(=O)N3CCN(CC3)<br>C4=NN=C(C=C4)CI)F[1]                                                                                     |
| InChI             | InChI=1S/C19H20CIFN4O/c20-17-5-6-18(23-<br>22-17)24-7-9-25(10-8-24)19(26)12-13-1-4-<br>15(14-2-3-14)16(21)11-13/h1,4-6,11,14H,2-3,7-<br>10,12H2 |
| InChlKey          | GGZFNPBICDFCKG-UHFFFAOYSA-N                                                                                                                     |
| CAS Number        | 2361124-03-8[1]                                                                                                                                 |
| Development Code  | BBP-671                                                                                                                                         |

Caption: 2D Chemical Structure of Claziprotamidum.

# **Physicochemical Properties**

Detailed experimental data for the physicochemical properties of **Claziprotamidum** are not widely available in published literature. The following table summarizes computed properties sourced from publicly available chemical databases. Preclinical studies have qualitatively described the compound as having metabolic stability and membrane permeability that suggest it can cross the blood-brain barrier.[2]



| Property                       | Value (Computed)  |
|--------------------------------|-------------------|
| Molecular Weight               | 374.8 g/mol [1]   |
| XLogP3-AA                      | 3.1[1]            |
| Hydrogen Bond Donor Count      | 0[1]              |
| Hydrogen Bond Acceptor Count   | 5[1]              |
| Rotatable Bond Count           | 4[1]              |
| Exact Mass                     | 374.1309671 Da[1] |
| Monoisotopic Mass              | 374.1309671 Da[1] |
| Topological Polar Surface Area | 49.3 Ų[1]         |
| Heavy Atom Count               | 26[1]             |

# **Synthesis**

A detailed, step-by-step experimental protocol for the synthesis of **Claziprotamidum** (referred to as compound 22) is described in a 2024 publication in the Journal of Medicinal Chemistry. The synthesis involves a multi-step process. While the full experimental details are extensive, the key steps are outlined below as a representative workflow.

# **Experimental Workflow: Synthesis of Claziprotamidum**





Click to download full resolution via product page

Caption: General synthetic workflow for Claziprotamidum.

# Representative Experimental Protocol: Amide Coupling

To a solution of 2-(4-cyclopropyl-3-fluorophenyl)acetic acid in an appropriate aprotic solvent such as dichloromethane or N,N-dimethylformamide, is added a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, 1-(6-chloropyridazin-3-yl)piperazine is added to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique such as thin-layer chromatography or LC-MS. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, **Claziprotamidum**.

# Mechanism of Action: Positive Allosteric Modulator of Pantothenate Kinases

**Claziprotamidum** acts as a positive allosteric modulator of pantothenate kinases (PANKs).[3] [4] PANKs are the rate-limiting enzymes in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. In certain metabolic disorders, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the PANK2 gene lead to reduced enzyme function and subsequent CoA deficiency.

**Claziprotamidum** is designed to bind to an allosteric site on the PANK enzymes, distinct from the active site. This binding induces a conformational change that enhances the enzyme's catalytic activity, thereby increasing the production of CoA. This mechanism is intended to compensate for the reduced function of the mutated enzyme. Preclinical studies have shown that BBP-671 can increase CoA levels in both cellular and animal models.[5]

# Signaling Pathway: Coenzyme A Biosynthesis and Modulation by Claziprotamidum





Click to download full resolution via product page

Caption: Claziprotamidum's role in the Coenzyme A biosynthesis pathway.

# **Experimental Protocol: Pantothenate Kinase Activity Assay**

A representative method to assess the activity of pantothenate kinases and the effect of allosteric modulators like **Claziprotamidum** is a coupled-enzyme assay that measures the production of ADP, a product of the kinase reaction.

- Reagents and Materials:
  - Recombinant human pantothenate kinase (e.g., PANK2 or PANK3).



- Pantothenate (substrate).
- ATP (co-substrate).
- Coupled-enzyme system (e.g., pyruvate kinase/lactate dehydrogenase system or a commercial ADP-Glo™ Kinase Assay kit).
- Assay buffer (e.g., Tris-HCl or HEPES buffer containing MgCl<sub>2</sub> and other necessary components).
- Claziprotamidum (test compound).
- Microplate reader for absorbance or luminescence detection.

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, pantothenate, and the coupledenzyme system components in the wells of a microplate.
- Add varying concentrations of Claziprotamidum or a vehicle control to the wells.
- Initiate the reaction by adding a mixture of ATP and the recombinant PANK enzyme.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
- Measure the change in absorbance at 340 nm (for PK/LDH system) or luminescence (for ADP-Glo<sup>™</sup> assay) over time using a microplate reader.
- The rate of the reaction is proportional to the activity of the PANK enzyme.

#### Data Analysis:

- Plot the reaction rate as a function of the Claziprotamidum concentration.
- Determine the EC<sub>50</sub> (half-maximal effective concentration) to quantify the potency of
  Claziprotamidum as a PANK activator.

# **Clinical Development and Status**



**Claziprotamidum**, under the development code BBP-671, entered a Phase 1 clinical trial (NCT04836494) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with propionic acidemia or methylmalonic acidemia.[6] The trial also aimed to assess the potential of BBP-671 for treating pantothenate kinase-associated neurodegeneration (PKAN).[7][8]

Early data from the trial showed that BBP-671 was detected in plasma and cerebrospinal fluid, indicating it could cross the blood-brain barrier.[9] However, the clinical trial was subsequently discontinued. The decision was based on the wide variability of BBP-671 blood levels observed in human subjects and the narrow therapeutic window, where the effective dose was found to be close to the dose at which toxicity was observed.[10]

### Conclusion

Claziprotamidum is a well-characterized chemical entity with a clear mechanism of action as a positive allosteric modulator of pantothenate kinases. While it showed promise in preclinical studies for the treatment of rare metabolic disorders associated with CoA deficiency, its clinical development was halted due to challenges in achieving a safe and effective therapeutic window in humans. The information presented in this guide, including its chemical structure, properties, and the methodologies for its study, provides a valuable resource for researchers in the fields of medicinal chemistry and drug development who may be working on similar targets or chemical scaffolds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenate Kinase Activation Restores Brain Coenzyme A in a Mouse Model of Pantothenate Kinase-Associated Neurodegeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]



- 4. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. Claziprotamide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. bridgebio.com [bridgebio.com]
- 8. patientworthy.com [patientworthy.com]
- 9. Pressemitteilung von CoA Therapeutics zu Phase-1-Studie für PKAN | Hoffnungsbaum e.V. [hoffnungsbaum.de]
- 10. CoA Therapeutics Discontinues BBP-671 Clinical Trial for PKAN NBIA Disorders Association [nbiadisorders.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Claziprotamidum: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612807#claziprotamidum-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





